molecular formula C19H21N3O4S B2947597 1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1207017-03-5

1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Katalognummer: B2947597
CAS-Nummer: 1207017-03-5
Molekulargewicht: 387.45
InChI-Schlüssel: NDULJBJNHRDXCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a urea derivative featuring a 5,6-dimethylbenzo[d]thiazol-2-yl group and a 3,4,5-trimethoxyphenyl moiety. The benzothiazole core is known for its role in enhancing bioactivity, particularly in anticancer and antimicrobial contexts, due to its planar structure and ability to engage in π-π stacking . The 3,4,5-trimethoxyphenyl group is a common pharmacophore in tubulin-targeting agents, contributing to improved binding affinity and metabolic stability .

Eigenschaften

IUPAC Name

1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-10-6-13-16(7-11(10)2)27-19(21-13)22-18(23)20-12-8-14(24-3)17(26-5)15(9-12)25-4/h6-9H,1-5H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDULJBJNHRDXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

IUPAC Name : 1-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Molecular Formula : C18H20N2O4S
Molecular Weight : 364.43 g/mol

The compound consists of a urea functional group linked to a benzo[d]thiazole moiety and a trimethoxyphenyl group. The presence of dimethyl and trimethoxy substituents enhances its solubility and biological activity potential.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. Typical methods include:

  • Condensation Reactions : The reaction between appropriate benzothiazole derivatives and isocyanates.
  • Cyclization Techniques : Utilizing cyclization reactions to form the urea linkage effectively.

Biological Activities

The biological activities of 1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and mTOR pathways .
  • Cell Lines Tested : Studies have demonstrated efficacy against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. The IC50 values for related compounds ranged from 0.004 μM to higher concentrations depending on structural modifications .

Antimicrobial Activity

Benzothiazole derivatives are known for their broad-spectrum antimicrobial activities:

  • Antibacterial and Antifungal Effects : The compound has shown promising results against multiple microbial strains. For example, minimal inhibition concentrations (MICs) as low as 50 μg/mL have been reported for structurally related compounds .
  • Mechanism : The antimicrobial action is believed to involve disruption of microbial cell wall biosynthesis and interference with metabolic pathways .

Case Studies

  • Study on Anticancer Efficacy :
    • A series of benzothiazole-based ureas were synthesized and tested for antiproliferative activity against various cancer cell lines. Modifications in the benzothiazole structure significantly impacted their potency.
    • Results showed that specific derivatives induced oxidative stress leading to increased reactive oxygen species (ROS) levels in targeted cancer cells .
  • Antimicrobial Testing :
    • A comparative study evaluated the antimicrobial efficacy of several benzothiazole derivatives against common pathogens. The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Activity TypeEfficacyMechanism of Action
AnticancerEffective against various cell linesInduction of apoptosis via signaling pathway modulation
AntimicrobialSignificant against multiple strainsDisruption of cell wall biosynthesis

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Gaps

  • Synthesis Efficiency : Urea derivatives with aromatic/heterocyclic amines (e.g., ) achieve high yields (>85%), suggesting scalable routes for the target compound .
  • Activity Gaps : Direct biological data for the target compound are absent in the evidence. Prioritize in vitro assays (e.g., tubulin polymerization inhibition, cytotoxicity) based on structural analogs.
  • Structural Optimization : Introducing electron-donating groups (e.g., methoxy) on the benzothiazole ring (as in the target) may enhance solubility compared to halogenated analogs .

Q & A

Q. What are the established synthetic routes for 1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea, and how do reaction conditions influence yield?

The compound is synthesized via urea-forming reactions between activated isocyanates and amines. A common approach involves reacting 5,6-dimethylbenzo[d]thiazol-2-amine with 3,4,5-trimethoxyphenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is used to neutralize HCl byproducts, with yields dependent on solvent polarity, temperature control, and stoichiometric ratios . Alternative routes may employ carbodiimide-mediated coupling of pre-functionalized intermediates, as seen in analogous urea syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the urea linkage (NH signals at δ 8.5–9.5 ppm) and methoxy groups (singlets at δ 3.7–3.9 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen bonding between urea NH and electron-rich moieties .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected: ~425 g/mol) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally similar urea derivatives with 3,4,5-trimethoxyphenyl groups exhibit antifungal and anticancer activity. For example, compounds with this moiety showed GI₅₀ values as low as 0.021 μM in cancer cell lines, attributed to tubulin polymerization inhibition . The benzo[d]thiazole core may enhance cellular uptake due to lipophilicity, a hypothesis supported by logP calculations .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity against specific molecular targets?

Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like tubulin or kinases. For instance, benzo[d]thiazole-urea hybrids show affinity for the colchicine-binding site of tubulin, with methoxy groups stabilizing interactions via hydrophobic pockets . Free energy perturbation (FEP) simulations further refine substituent effects on binding .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for urea derivatives?

Discrepancies in SAR often arise from divergent assay conditions or off-target effects. To address this:

  • Use isogenic cell lines to isolate target-specific effects.
  • Employ orthogonal assays (e.g., thermal shift assays for target engagement).
  • Compare substituent effects systematically: e.g., replacing 5,6-dimethyl groups with halogens alters potency by 10-fold in analogous compounds .

Q. How do crystallographic data inform the design of derivatives with improved solubility?

Crystal packing analysis (via Mercury software) reveals intermolecular interactions that hinder solubility. For example, planar urea moieties often form dense π-stacking networks. Introducing polar groups (e.g., sulfonamides) at non-critical positions disrupts these interactions, improving aqueous solubility without compromising activity .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics identifies pathways perturbed by treatment.
  • Pharmacological probes : Co-treatment with known inhibitors (e.g., paclitaxel for tubulin) clarifies target overlap.
  • In vivo models : Xenograft studies with pharmacokinetic monitoring (e.g., LC-MS/MS for plasma concentration) correlate exposure with efficacy .

Methodological Considerations

  • Synthesis Optimization : Use design of experiments (DoE) to map solvent/base combinations for maximal yield .
  • Bioactivity Validation : Include NSC 631361 (a structurally related chalcone) as a positive control in cytotoxicity assays .
  • Data Reproducibility : Adopt FAIR data principles—e.g., deposit crystallographic data in the Cambridge Structural Database (CSD) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.